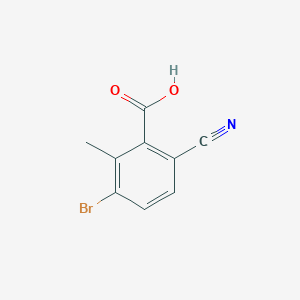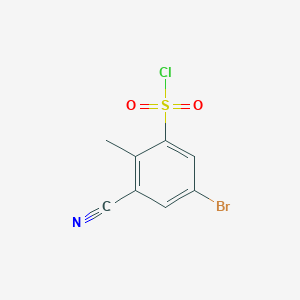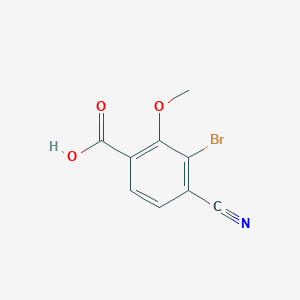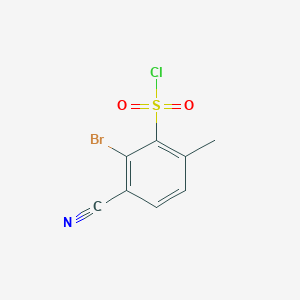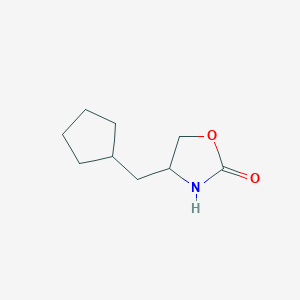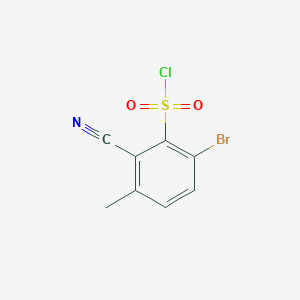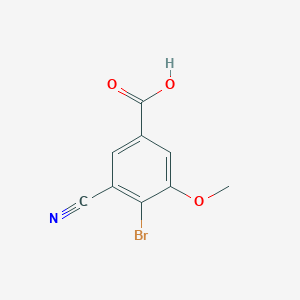![molecular formula C19H24N2O8 B1415663 3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester CAS No. 2203140-35-4](/img/structure/B1415663.png)
3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester
Übersicht
Beschreibung
3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester is a useful research compound. Its molecular formula is C19H24N2O8 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PPARgamma Agonists and Antidiabetic Activity
- Antidiabetic Activity in Rodent Models: This compound is part of a series of carboxylic acid analogues modified in the N-2-benzoylphenyl moiety, which have been evaluated as PPARgamma agonists showing antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).
Heterocyclic Bioisosteres and Pharmacology
- Excitatory Amino Acid Antagonists: Heterocyclic analogues of glutamic acid diethyl ester, a compound structurally related to this chemical, have been synthesized and evaluated as excitatory amino acid antagonists (Madsen et al., 1990).
Synthesis and Chemical Properties
- Synthesis from L-tyrosine: A study describes the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, a compound closely related to the chemical , from L-tyrosine (Du Hai-jun, 2007).
Antimicrobial Activities
- In Vitro Antimicrobial Activities: Some derivatives related to this compound have been synthesized and shown to possess antimicrobial activities, as evidenced in the study of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones (Sharma et al., 2004).
Ligand Binding and Pharmaceutical Development
- Development of Potent PPARγ Agonists: The synthesis of (2 S )-[(2-Benzoyl-4-hydroxy-phenyl)amino]-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, a related compound, supports the development of potent PPARγ agonists, indicating its significance in pharmaceutical research (Reynolds et al., 2001).
Novel Azaheterocycles Synthesis
- Efficient Synthetic Approach to Azaheterocycles: The interaction of 2-ethoxymethylidene-3-oxo esters with 5-aminotetrazole, a process related to the synthesis of the subject compound, represents an efficient approach to novel azaheterocycles (Goryaeva et al., 2015).
Intramolecular Reactions and Asymmetric Synthesis
- Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines: Intramolecular α-amidoalkylation reactions of L-DOPA derivatives, related to the compound , have been used for asymmetric synthesis, demonstrating its importance in complex molecule synthesis (Garcia et al., 2006).
Receptor Binding and Antagonism
- 5-Lipoxygenase-Activating Protein Inhibition: The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, structurally similar to the chemical , is a potent inhibitor of 5-lipoxygenase-activating protein, indicating its potential in receptor binding studies (Hutchinson et al., 2009).
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O8/c22-16-6-7-17(23)21(16)29-18(24)8-10-26-12-13-27-11-9-20-19(25)28-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBHBHVWSBTEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



